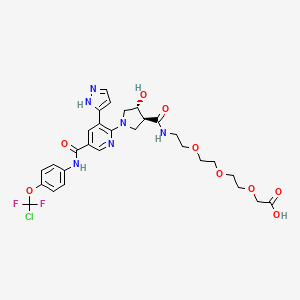

ABL-001-Amide-PEG3-acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

分子式 |

C29H33ClF2N6O9 |

|---|---|

分子量 |

683.1 g/mol |

IUPAC名 |

2-[2-[2-[2-[[(3S,4R)-1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)-2-pyridinyl]-4-hydroxypyrrolidine-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C29H33ClF2N6O9/c30-29(31,32)47-20-3-1-19(2-4-20)36-27(42)18-13-21(23-5-6-35-37-23)26(34-14-18)38-15-22(24(39)16-38)28(43)33-7-8-44-9-10-45-11-12-46-17-25(40)41/h1-6,13-14,22,24,39H,7-12,15-17H2,(H,33,43)(H,35,37)(H,36,42)(H,40,41)/t22-,24-/m0/s1 |

InChIキー |

XPTZKDAIAPRLMB-UPVQGACJSA-N |

異性体SMILES |

C1[C@@H]([C@H](CN1C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4)O)C(=O)NCCOCCOCCOCC(=O)O |

正規SMILES |

C1C(C(CN1C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4)O)C(=O)NCCOCCOCCOCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Utilizing ABL-001-Amide-PEG3-Acid as a Fluorescent Probe for BCR-ABL1 Binding Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of a modified ABL-001 compound, specifically ABL-001-Amide-PEG3-Acid, as a fluorescently labeled probe for in-depth binding studies of the BCR-ABL1 oncoprotein. ABL-001, also known as asciminib, is a potent allosteric inhibitor that targets the myristoyl pocket of the ABL1 kinase domain, offering a distinct mechanism of action compared to traditional ATP-competitive inhibitors.[1][2][3][4][5][6][7][8][9][10][11][12][13] The modification of ABL-001 with a PEG3 linker and a terminal carboxylic acid allows for its conjugation to a fluorescent reporter, transforming it into a powerful tool for various biophysical and biochemical assays.

Introduction to ABL-001 and the Allosteric Inhibition of BCR-ABL1

Chronic Myeloid Leukemia (CML) is primarily driven by the constitutively active BCR-ABL1 fusion kinase.[1][2][3] While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance mutations necessitates the development of novel therapeutic strategies.[3][14] ABL-001 (asciminib) represents a significant advancement by binding to the myristoyl pocket of the ABL1 kinase domain, a site distinct from the ATP-binding pocket.[1][2][4][5][6][7][8][9][10][11][12][13][15] This allosteric mechanism induces an inactive conformation of the kinase, effectively inhibiting its activity.[1][2][4][5][6][7] ABL-001 has demonstrated high potency and selectivity for BCR-ABL1 and maintains activity against many TKI-resistant mutants.[3][8][14]

The development of ABL-001-based probes, such as a fluorescently labeled version of this compound, enables precise and quantitative investigation of its binding to BCR-ABL1. These probes are invaluable for high-throughput screening of new inhibitor candidates, detailed kinetic studies, and understanding the structural and conformational changes associated with inhibitor binding.

Quantitative Data on ABL-001 (Asciminib)

The following tables summarize key quantitative data for the parent compound, ABL-001, which forms the basis for the fluorescent probe.

Table 1: Binding Affinity and Cellular Potency of ABL-001

| Parameter | Value | Cell Line/System | Citation |

| Dissociation Constant (Kd) | 0.5 - 0.8 nM | Biophysical/NMR studies | [8] |

| IC50 (Ba/F3 cells) | 0.25 nM | Ba/F3 cells | --- |

| IC50 Range (BCR-ABL1+ cell lines) | 1 - 20 nM | Various CML cell lines | --- |

Table 2: In Vitro Kinase Inhibition

| Kinase Target | IC50 | Assay Type | Citation |

| ABL1 (unphosphorylated) | 0.6 nM | Biochemical Assay | --- |

| ABL1 (phosphorylated) | 1.2 nM | Biochemical Assay | --- |

Experimental Protocols

This section details the methodologies for synthesizing the fluorescent probe from this compound and its application in a competitive binding assay.

Synthesis and Characterization of ABL-001-PEG3-Fluorophore

The this compound serves as a precursor for conjugation to an amine-reactive fluorescent dye.

Protocol:

-

Activation of Carboxylic Acid: Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DMSO). Add an activating agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS) to form an active ester.

-

Conjugation to Fluorescent Dye: To the activated ABL-001 derivative, add an amine-reactive fluorescent dye (e.g., a bright and photostable dye with an amine linker) in a stoichiometric ratio. The reaction is typically carried out at room temperature for several hours to overnight in the dark.

-

Purification: The resulting fluorescently labeled probe is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the conjugated probe from unreacted starting materials.

-

Characterization: The purified ABL-001-PEG3-Fluorophore is characterized by mass spectrometry to confirm its molecular weight and by UV-Vis spectroscopy to determine the concentration and labeling efficiency.

Competitive Binding Assay using Fluorescence Polarization

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of unlabeled test compounds (e.g., ABL-001 or its analogs) for BCR-ABL1 using the synthesized fluorescent probe.

Materials:

-

Purified recombinant BCR-ABL1 kinase domain.

-

ABL-001-PEG3-Fluorophore (fluorescent probe).

-

Unlabeled ABL-001 (competitor).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20).

-

384-well, non-binding black microplates.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Assay Setup: A serial dilution of the unlabeled competitor (e.g., ABL-001) is prepared in the assay buffer.

-

Reagent Preparation: Prepare a solution containing a fixed concentration of the fluorescent probe (typically at or below its Kd for BCR-ABL1) and a fixed concentration of the BCR-ABL1 protein in the assay buffer.

-

Plate Loading:

-

Add the serially diluted unlabeled competitor to the wells of the microplate.

-

Add the BCR-ABL1/fluorescent probe mixture to all wells.

-

Include control wells containing only the fluorescent probe (for baseline polarization) and wells with the probe and BCR-ABL1 but no competitor (for maximum polarization).

-

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization is measured using a microplate reader.

-

Data Analysis: The data are plotted as fluorescence polarization versus the logarithm of the competitor concentration. The resulting sigmoidal curve is fitted to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent probe.

-

Ki Calculation: The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the target protein.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.

Caption: BCR-ABL1 signaling and allosteric inhibition by ABL-001.

Caption: Workflow for a competitive fluorescence polarization binding assay.

Caption: Logical relationship for calculating the inhibitor affinity (Ki).

Conclusion

The use of this compound as a precursor for generating fluorescent probes represents a sophisticated and powerful approach for the detailed study of the allosteric inhibition of BCR-ABL1. The methodologies outlined in this guide, from probe synthesis to the execution of competitive binding assays, provide a robust framework for researchers in both academic and industrial settings. Such tools are critical for the discovery and characterization of next-generation allosteric inhibitors, ultimately contributing to the development of more effective and durable therapies for CML and other BCR-ABL1-driven malignancies. The combination of potent and selective molecular probes with advanced biophysical techniques will continue to deepen our understanding of kinase regulation and inhibitor action.

References

- 1. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. researchgate.net [researchgate.net]

- 4. research.sahmri.org.au [research.sahmri.org.au]

- 5. The allosteric inhibitor ABL001 enables dual targeting of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1 - OAK Open Access Archive [oak.novartis.com]

- 7. [PDF] The allosteric inhibitor ABL001 enables dual targeting of BCR–ABL1 | Semantic Scholar [semanticscholar.org]

- 8. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The allosteric inhibitor ABL001 enables dual targeting of BCR-ABL1 - OAK Open Access Archive [oak.novartis.com]

- 11. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Single amino acid-based PROTACs trigger degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia (CML) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Linkers in ABL-001 Derivatives: A Technical Guide to Structure-Activity Relationships and Emerging Chimeric Modalities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the allosteric BCR-ABL1 inhibitor ABL-001 (asciminib) and the role of chemical linkers in the development of related therapeutic agents. While publicly available data on direct ABL-001 derivatives incorporating a triethylene glycol (PEG3) linker for modulating its primary inhibitory activity is not described in the scientific literature, this guide will elucidate the well-established structure-activity relationships (SAR) of asciminib's core structure. Furthermore, it will explore the critical function of PEG3 and other linkers in the burgeoning field of chimeric molecules, such as PROTACs (Proteolysis Targeting Chimeras) and PHICS (Phosphorylation Inducing Chimeric Small Molecules), which utilize ABL inhibitors to induce novel biological functions.

ABL-001 (Asciminib): A Paradigm of Allosteric Inhibition

ABL-001, or asciminib (B605619), is a first-in-class inhibitor that "Specifically Targets the ABL Myristoyl Pocket" (STAMP), representing a significant advancement in the treatment of Chronic Myeloid Leukemia (CML).[1][2] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), asciminib binds to the myristoyl pocket of the ABL1 kinase domain.[3][4] This allosteric mechanism induces a conformational change that mimics the natural autoinhibitory regulation of the ABL1 kinase, proving effective against many mutations that confer resistance to ATP-site inhibitors.[3][4]

The development of asciminib involved extensive structure-guided medicinal chemistry to optimize its potency, selectivity, and pharmacokinetic properties.[4]

Structure-Activity Relationship (SAR) of the Asciminib Core

The journey to discover asciminib provides a masterclass in medicinal chemistry, with systematic modifications to a fragment-based screening hit leading to a clinically approved drug. The core scaffold of asciminib can be dissected into several key regions, each contributing to its overall profile.

| Compound/Analog | Modification | IC50 (K562 cells, nM) | Significance of Modification |

| Fragment Hit | Initial N-phenylpyrimidin-4-amine | >10,000 | Low cellular potency, served as a starting point for optimization. |

| Intermediate Analog | Introduction of a trifluoromethyl group | ~1,000 | Improved potency, likely through enhanced hydrophobic interactions. |

| Lead Compound | Addition of a pyrrolidine (B122466) ring | ~50 | Increased solubility and improved pharmacokinetic properties. |

| ABL-001 (Asciminib) | Optimized linker and chloro- and trifluoromethyl-substituted phenyl ring | 1.1 | High potency and favorable drug-like properties. |

This table is a representative summary based on the principles of medicinal chemistry optimization. Exact IC50 values for each intermediate are proprietary and may not be publicly available.

The Role of PEG3 and Other Linkers in ABL Inhibitor-Based Chimeric Molecules

While a PEG3 linker is not a feature of asciminib itself, it plays a crucial role in the design of more complex therapeutic modalities that co-opt the ABL kinase. In these chimeric molecules, a PEG3 linker often serves as a flexible, hydrophilic spacer to connect an ABL inhibitor to another functional moiety.

PROTACs Utilizing ABL Inhibitors

PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[5] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. In the context of CML, PROTACs have been designed using ABL inhibitors to target the BCR-ABL protein for degradation.

For instance, a PROTAC named SNIPER(ABL)-39 was developed by conjugating the TKI dasatinib (B193332) to a derivative of the IAP ligand LCL161 via a PEG3 linker.[5][6] In this construct, the PEG3 linker's function is to span the distance between the BCR-ABL protein and the E3 ligase, facilitating the formation of a ternary complex and subsequent ubiquitination and degradation of BCR-ABL.[5][6] The choice of linker length and composition is critical for optimizing the stability and efficiency of this ternary complex.

Phosphorylation Inducing Chimeric Small Molecules (PHICS)

PHICS are another class of chimeric molecules where a linker, such as a PEG3 linker, is used to bring a kinase and a non-native substrate into proximity to induce phosphorylation. In one study, a reversible ABL binder was connected to a covalent Bruton's tyrosine kinase (BTK) binder using a PEG3 linker.[7][8] This ABL-BTK PHICS was able to induce the phosphorylation of BTK by ABL, demonstrating a novel mechanism of action entirely dependent on the linker's ability to bridge the two proteins.[7][8]

Experimental Protocols

The following are summarized experimental protocols for key assays used in the development and characterization of ABL-001 and its analogs.

Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the in vitro inhibitory activity of a compound against the ABL kinase.

-

Procedure:

-

Recombinant ABL kinase domain is incubated with the test compound at various concentrations in a kinase buffer.

-

A peptide substrate and ATP are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cellular Proliferation Assay

-

Objective: To assess the cytostatic or cytotoxic effect of a compound on a cancer cell line (e.g., K562, which expresses BCR-ABL).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The test compound is added at a range of concentrations.

-

Cells are incubated for a period of 72 hours.

-

Cell viability is measured using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.

-

IC50 values are determined from the dose-response curves.

-

Western Blotting for Phospho-CRKL Inhibition

-

Objective: To confirm the inhibition of BCR-ABL kinase activity in a cellular context by measuring the phosphorylation of a downstream substrate, CRKL.

-

Procedure:

-

BCR-ABL expressing cells are treated with the test compound for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated CRKL (p-CRKL) and total CRKL.

-

Secondary antibodies conjugated to a reporter enzyme are added, and the protein bands are visualized using chemiluminescence.

-

The reduction in the p-CRKL signal relative to total CRKL indicates the inhibitory activity of the compound.

-

Visualizing Signaling Pathways and Experimental Concepts

BCR-ABL Signaling Pathway

Caption: Simplified BCR-ABL signaling network leading to cell proliferation and survival.

Allosteric Inhibition by ABL-001

Caption: Mechanism of ABL-001 allosteric inhibition of the BCR-ABL kinase.

Conceptual Workflow for PROTAC Development

Caption: Conceptual workflow for the development of a PROTAC targeting BCR-ABL.

Conclusion

References

- 1. novartis.com [novartis.com]

- 2. Development of asciminib, a novel allosteric inhibitor of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to | MDPI [mdpi.com]

- 4. Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

The Amide Linkage in ABL-001-Amide-PEG3-acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the amide linkage within the context of ABL-001 (Asciminib) and its derivative, ABL-001-Amide-PEG3-acid. We will explore the pivotal role of the amide bond in the mechanism of action of ABL-001 as a potent allosteric inhibitor of the BCR-ABL1 kinase and discuss the functional implications of the Amide-PEG3-acid modification.

ABL-001, also known as Asciminib, represents a significant advancement in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3][4] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the ATP-binding site, ABL-001 binds to the myristoyl pocket of the ABL1 kinase domain.[1][3][5] This allosteric inhibition induces an inactive conformation of the kinase, offering a powerful therapeutic strategy, particularly against TKI-resistant mutations.[3][5][6] The molecule designated as this compound is an analogue of ABL-001, likely developed for research purposes as a labeled chemical or fluorescent probe.[7]

The Core Amide Linkage in the ABL-001 Scaffold

The intrinsic chemical structure of ABL-001 features a critical amide moiety. This amide bond is integral to the molecule's ability to bind with high affinity and specificity to the myristoyl pocket of the BCR-ABL1 protein. The amide group, positioned between two aromatic rings, serves as a rigid backbone and participates in crucial hydrogen bonding interactions with amino acid residues within the binding site, such as Glu286 and Asp381 of the kinase. These interactions are fundamental for stabilizing the inhibitor-protein complex and eliciting the potent inhibitory activity of the drug.

This compound: A Functionalized Analogue

The nomenclature "this compound" suggests that the core ABL-001 molecule has been chemically modified. In this context, an amide bond likely connects ABL-001 to a triethylene glycol (PEG3) linker which is terminated with a carboxylic acid. Such modifications are a common strategy in chemical biology and drug discovery to create tool compounds for various experimental applications. The PEG3 linker provides spacing and flexibility, while the terminal carboxylic acid offers a reactive handle for further conjugation, for example, to fluorescent dyes, affinity tags, or solid supports.

Quantitative Analysis of ABL-001 Activity

The following tables summarize key quantitative data for the parent compound, ABL-001 (Asciminib), which forms the core of this compound.

| Parameter | Value | Cell Line/System | Reference |

| Potency | |||

| Cellular Potency Range | 1-10 nM | CML and Ph+ ALL cells | [5] |

| Binding Affinity | |||

| Dissociation Constant (Kd) | 0.5-0.8 nM | ABL1 Kinase Domain | [5] |

| Inhibitory Concentration | |||

| IC50 (K562 cells) | 5.66 ± 2.06 µM (for related aromatic amide derivatives) | K562 | [8] |

| IC50 (HL-60 cells) | Significant proliferation inhibition (compared to Imatinib) | HL-60 | [8] |

Experimental Protocols

Detailed experimental methodologies are crucial for understanding and replicating findings. Below are representative protocols relevant to the characterization of ABL-001 and its derivatives.

Western Blot Analysis for Phosphorylation Inhibition

This protocol is used to assess the inhibitory effect of compounds on the phosphorylation of BCR-ABL1 and its downstream targets, such as CRKL.

-

Cell Culture and Treatment: KCL-22 cells are cultured to a suitable density and then treated with a range of concentrations of the test compound (e.g., ABL-001) for a specified duration (e.g., 1 hour).[5]

-

Cell Lysis: After treatment, cells are harvested and lysed to generate protein lysates.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ABL1 (p-ABL1), total ABL1, phosphorylated CRKL (p-CRKL), and total CRKL. A loading control antibody (e.g., GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and loading control to determine the dose-dependent inhibition of phosphorylation.[8]

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory activity of a compound on the enzymatic activity of the BCR-ABL1 kinase.

-

Reagents: Recombinant BCR-ABL1 kinase (wild-type or mutant), a suitable substrate peptide, ATP, and the test compound at various concentrations.

-

Reaction Setup: The kinase reaction is initiated by mixing the recombinant kinase, substrate peptide, and the test compound in a reaction buffer.

-

ATP Addition: The reaction is started by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature for a specific time to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

-

Data Analysis: The inhibitory activity is calculated as a percentage of the control (no inhibitor). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of BCR-ABL1 and a typical experimental workflow for evaluating inhibitors.

Caption: BCR-ABL1 signaling pathway and the allosteric inhibition by ABL-001.

Caption: A typical experimental workflow for evaluating ABL-001 and its analogues.

References

- 1. The allosteric inhibitor ABL001 enables dual targeting of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound — TargetMol Chemicals [targetmol.com]

- 8. Synthesis and biological evaluation of novel aromatic amide derivatives as potential BCR-ABL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

ABL-001-Amide-PEG3-acid as a Fluorescent Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ABL-001-Amide-PEG3-acid, a specialized fluorescent probe derived from the potent and selective allosteric BCR-ABL1 inhibitor, Asciminib (ABL-001). While specific data for this proprietary probe is limited in peer-reviewed literature, this document outlines its core principles, potential applications, and hypothetical experimental protocols based on the well-characterized mechanism of its parent compound and established methodologies in fluorescence microscopy.

Introduction to ABL-001 (Asciminib) and its Fluorescent Analog

Asciminib (ABL-001) is a first-in-class allosteric inhibitor of the BCR-ABL1 kinase, the primary driver of chronic myeloid leukemia (CML).[1][2][3][4][5] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), Asciminib binds to the myristoyl pocket of the ABL1 kinase domain.[2][3] This binding induces a conformational change that locks the kinase in an inactive state, mimicking its natural autoinhibitory regulation.[1][2][3]

This compound is an analog of Asciminib designed for use as a fluorescent probe.[6] It incorporates the ABL-001 core for specific targeting, a PEG3 linker to provide spacing and improve solubility, and a terminal carboxylic acid group for potential conjugation to other molecules. The intrinsic or attached fluorophore allows for the visualization and tracking of the probe's interaction with its target, BCR-ABL1, within cellular environments.

Core Mechanism of Action

The utility of this compound as a fluorescent probe is predicated on the highly specific binding of its ABL-001 core to the myristoyl pocket of the ABL1 kinase. This allosteric binding site is distinct from the highly conserved ATP-binding site targeted by other TKIs, offering a unique mechanism for labeling the BCR-ABL1 protein.[5][7] The probe's fluorescence can therefore be used to report on the localization and potentially the conformational state of the BCR-ABL1 oncoprotein within cells.

Physicochemical and Fluorescent Properties

Quantitative data for this compound is not widely published. The following table presents a set of hypothetical but plausible properties for such a probe, based on common fluorophores used in biological imaging. Researchers should obtain a certificate of analysis from the supplier for specific data.

| Property | Hypothetical Value | Description |

| Molecular Formula | CxHyNzOwSv | To be confirmed by supplier. |

| Molecular Weight | ~700 - 900 g/mol | Estimated based on the structure of ABL-001 plus the linker and a common small fluorophore. |

| Excitation Wavelength (λex) | ~488 nm | A common excitation wavelength compatible with standard laser lines (e.g., Argon laser). |

| Emission Wavelength (λem) | ~520 nm | Emission in the green spectrum, suitable for many common filter sets on fluorescence microscopes. |

| Quantum Yield (Φ) | > 0.3 | A higher quantum yield indicates brighter fluorescence. |

| Extinction Coefficient (ε) | > 50,000 M-1cm-1 | A measure of how strongly the molecule absorbs light at the excitation wavelength. |

| Solubility | Soluble in DMSO, DMF | Typical solubility for organic small molecules used in cell-based assays. |

Proposed Synthetic Route

The synthesis of this compound would likely involve the covalent modification of Asciminib (ABL-001) or a suitable precursor. A plausible route involves the functionalization of ABL-001 at a position that does not interfere with its binding to the myristoyl pocket. The PEG3-acid linker could then be attached via standard amide bond formation chemistry.

-

Functionalization of ABL-001: Introduction of a reactive handle (e.g., an amine or carboxylic acid) onto the ABL-001 scaffold.

-

Amide Coupling: Reaction of the functionalized ABL-001 with one end of the Amide-PEG3-acid linker using a coupling agent such as HATU or EDC/NHS.

-

Purification: Purification of the final product using techniques like HPLC to ensure high purity for use in cellular assays.

Experimental Protocols

The following is a generalized protocol for the use of this compound in fluorescence microscopy to visualize BCR-ABL1 in a relevant cell line, such as K562 (a CML cell line).

Materials

-

This compound

-

K562 cells (or other BCR-ABL1 positive cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Hoechst 33342 or DAPI for nuclear counterstain

-

Glass-bottom dishes or chamber slides suitable for high-resolution microscopy

-

Fluorescence microscope with appropriate filter sets

Protocol

-

Cell Seeding:

-

Plate K562 cells onto glass-bottom dishes at a suitable density to achieve 60-70% confluency at the time of imaging.

-

Incubate overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Probe Preparation:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

-

On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final working concentration (typically in the range of 100 nM to 5 µM; this should be optimized).

-

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing medium to the cells.

-

Incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined experimentally.

-

(Optional) For nuclear counterstaining, add Hoechst 33342 to a final concentration of 1 µg/mL during the last 10 minutes of incubation.

-

-

Washing and Imaging:

-

Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove unbound probe and reduce background fluorescence.

-

Add fresh imaging buffer to the cells.

-

Proceed to image the cells immediately on a fluorescence microscope.

-

-

Microscopy and Data Analysis:

-

Use a laser line and filter set appropriate for the probe's excitation and emission spectra (e.g., 488 nm excitation, 500-550 nm emission for a green fluorophore).

-

Acquire images, ensuring that the signal is not saturated.

-

Analyze the images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the BCR-ABL1 protein.

-

Applications and Future Directions

This compound holds promise for a variety of applications in research and drug development:

-

High-Content Screening: The probe could be used in automated microscopy setups to screen for compounds that disrupt the localization of BCR-ABL1 or alter its expression levels.

-

Mechanism of Action Studies: It can be used to visualize the cellular uptake and target engagement of ABL-001 and its derivatives in real-time.

-

Diagnostic Development: While speculative, such probes could form the basis of novel diagnostic assays to detect BCR-ABL1 positive cells.

-

Bioconjugation: The terminal carboxylic acid provides a handle for conjugation to other molecules, such as photosensitizers for photodynamic therapy or other imaging agents for multimodal imaging.

Conclusion

This compound represents a potentially powerful tool for the study of BCR-ABL1 kinase biology. By leveraging the high specificity of the Asciminib scaffold, this fluorescent probe can enable researchers to visualize the subcellular localization and dynamics of this key oncoprotein. While further characterization is needed, the principles outlined in this guide provide a solid foundation for its application in CML research and the broader field of kinase drug discovery.

References

- 1. Development of a fluorescent-tagged kinase assay system for the detection and characterization of allosteric kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent kinase inhibitors as probes in cancer - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unlocking New Research Avenues: A Technical Guide to the Potential Applications of ABL-001-Amide-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of ABL-001-Amide-PEG3-acid, a derivative of the potent allosteric BCR-ABL inhibitor, asciminib (B605619) (ABL-001). While specific data on this functionalized molecule is not extensively published, its structure strongly suggests its utility as a versatile tool for innovative research in oncology and drug discovery, particularly in the context of Chronic Myeloid Leukemia (CML). This document outlines the core biology of the parent compound, ABL-001, and extrapolates the potential uses of this compound as a labeled probe and a synthetic intermediate for targeted protein degradation.

Core Compound Profile: ABL-001 (Asciminib)

This compound is an analog of ABL-001, a highly potent and selective allosteric inhibitor of the BCR-ABL fusion oncoprotein.[1][2][3] Understanding the mechanism of ABL-001 is fundamental to appreciating the potential of its derivatives.

Mechanism of Action: Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's catalytic site, ABL-001 binds to the myristoyl pocket of the ABL1 kinase domain.[2][4] This pocket is essential for the natural autoregulation of ABL1 kinase activity. By occupying this site, ABL-001 induces an inactive conformation of the kinase, effectively mimicking its natural off-state.[2][5] This distinct mechanism allows ABL-001 to be effective against BCR-ABL variants with mutations in the ATP-binding site that confer resistance to conventional TKIs.[1]

| Parameter | Value | Reference |

| Target | BCR-ABL1 Kinase | [1][4] |

| Binding Site | Myristoyl Pocket (Allosteric Site) | [2][5] |

| Dissociation Constant (Kd) | 0.5-0.8 nM | [5] |

| Therapeutic Indication | Chronic Myeloid Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) | [2][4] |

This compound: Structure and Inferred Function

The structure of this compound indicates the ABL-001 core is attached to a polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This "Amide-PEG3-acid" functionalization is a common strategy in chemical biology to create versatile intermediates. The key components suggest two primary research applications:

-

As a Labeled Probe: The terminal carboxylic acid can be readily conjugated to reporter molecules such as fluorophores or biotin (B1667282). This would transform ABL-001 into a powerful probe for biochemical and cellular assays.

-

As a Synthetic Intermediate for PROTACs: The PEG linker and terminal acid are ideal for conjugation to an E3 ubiquitin ligase ligand, forming a Proteolysis Targeting Chimera (PROTAC). This is a rapidly growing area of drug discovery aimed at targeted protein degradation.

Potential Research Use 1: Fluorescent and Affinity Probes

By conjugating a fluorophore to the terminal acid of this compound, researchers can create a fluorescent probe to investigate BCR-ABL biology. Similarly, conjugation with biotin would create an affinity probe for pull-down experiments.

Proposed Experimental Protocols

a) Fluorescence Polarization (FP) Assay for Inhibitor Screening

This assay measures the binding of a small fluorescent molecule to a larger protein. A fluorescently labeled ABL-001 probe would be ideal for this application.

Protocol:

-

Reagents:

-

Purified, recombinant BCR-ABL protein.

-

Fluorescently labeled ABL-001 probe (synthesized from this compound).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20).

-

Test compounds (small molecule library).

-

-

Procedure:

-

Determine the optimal concentration of the fluorescent probe and BCR-ABL protein to achieve a stable, high FP signal.

-

In a 384-well plate, add the BCR-ABL protein and the fluorescent probe to all wells.

-

Add test compounds at various concentrations. Include positive (unlabeled ABL-001) and negative (DMSO) controls.

-

Incubate at room temperature for 1-2 hours to reach binding equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis: A decrease in FP signal indicates displacement of the fluorescent probe by a test compound, signifying a potential binder to the myristoyl pocket.

b) Cellular Imaging of BCR-ABL

A fluorescent ABL-001 probe could be used to visualize the subcellular localization of the BCR-ABL oncoprotein in CML cell lines.

Protocol:

-

Cell Culture: Culture a BCR-ABL positive cell line (e.g., K562) on glass-bottom dishes suitable for microscopy.

-

Labeling: Incubate the cells with the fluorescent ABL-001 probe at an appropriate concentration (typically in the low micromolar range) for a defined period.

-

Washing: Gently wash the cells with fresh media or PBS to remove unbound probe.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Co-staining with markers for specific cellular compartments (e.g., DAPI for the nucleus) can provide further spatial context.

Visualization of Experimental Workflow

Potential Research Use 2: Development of BCR-ABL PROTACs

The most compelling application for this compound is as a precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6][7] Several studies have successfully used asciminib as the "warhead" for BCR-ABL PROTACs.[4][8][9]

The Rationale for a BCR-ABL PROTAC

While TKIs inhibit the kinase function of BCR-ABL, the protein itself remains. It is now understood that BCR-ABL also has kinase-independent scaffolding functions that contribute to leukemogenesis.[1][4] A PROTAC, by inducing the complete degradation of the BCR-ABL protein, can eliminate both its kinase activity and its scaffolding functions, potentially leading to a more profound and durable therapeutic response.[1][4]

Synthesis and Mechanism of an ABL-001 PROTAC

This compound is an ideal starting point for PROTAC synthesis. The terminal carboxylic acid can be activated and coupled to an amine-functionalized E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931) for Cereblon, or VH032 for VHL) via amide bond formation.

| Component | Function | Example |

| Warhead | Binds to the target protein (BCR-ABL) | ABL-001 (Asciminib) |

| Linker | Connects the warhead and the E3 ligase ligand | PEG, Alkyl chains |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase | Pomalidomide (for Cereblon), VH032 (for VHL) |

Visualization of PROTAC Mechanism and BCR-ABL Pathway

References

- 1. BCR::ABL1 Proteolysis-targeting chimeras (PROTACs): The new frontier in the treatment of Ph+ leukemias? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ashpublications.org [ashpublications.org]

- 5. selleckchem.com [selleckchem.com]

- 6. scispace.com [scispace.com]

- 7. tandfonline.com [tandfonline.com]

- 8. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and discovery of asciminib SAR-based BCR-ABL targeted proteosome degrader SIAIS-100 | BioWorld [bioworld.com]

A Technical Guide to ABL-001-Amide-PEG3-acid and the Study of Allosteric Inhibition of BCR-ABL1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of ABL-001 (asciminib) and its analogue, ABL-001-Amide-PEG3-acid, in the context of studying allosteric inhibition of the BCR-ABL1 oncoprotein. While detailed research on this compound is limited, it is recognized as a derivative of the well-characterized allosteric inhibitor ABL-001. This guide will focus on the core compound, ABL-001, to elucidate the principles of its allosteric mechanism, its impact on BCR-ABL1 signaling, and the experimental methodologies employed for its characterization. This compound, which incorporates a PEG3 linker, is primarily utilized as a labeled chemical or fluorescent probe in research settings to study the parent compound's interactions and mechanisms.

The BCR-ABL1 fusion protein, a constitutively active tyrosine kinase, is the primary driver of chronic myeloid leukemia (CML).[1][2] Traditional therapeutic strategies have centered on ATP-competitive tyrosine kinase inhibitors (TKIs). However, the emergence of resistance, often due to mutations in the ATP-binding site, has necessitated the development of novel inhibitory mechanisms.[3][4] ABL-001 represents a significant advancement in this area, acting as a potent and selective allosteric inhibitor of BCR-ABL1.[4][5]

Mechanism of Allosteric Inhibition by ABL-001

Unlike ATP-competitive TKIs, ABL-001 does not bind to the active site of the ABL1 kinase domain. Instead, it targets the myristoyl pocket, a distinct allosteric site.[4][6] In the native ABL1 protein, the binding of a myristoyl group to this pocket induces a conformational change that locks the kinase in an inactive state, serving as a natural autoregulatory mechanism.[7] The formation of the BCR-ABL1 fusion protein results in the loss of this N-terminal myristoyl group, leading to constitutive kinase activity.[5]

ABL-001 mimics the action of the myristoyl group by binding to this pocket, thereby restoring the natural autoinhibitory conformation and effectively shutting down the kinase activity of BCR-ABL1.[4][7] This unique mechanism of action allows ABL-001 to be effective against BCR-ABL1 variants that harbor mutations in the ATP-binding site, which confer resistance to traditional TKIs.[4]

The BCR-ABL1 Signaling Pathway

The constitutive kinase activity of BCR-ABL1 leads to the activation of a complex network of downstream signaling pathways, promoting cell proliferation, survival, and genomic instability.[2][8] Key pathways activated by BCR-ABL1 include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[8][9] These pathways collectively contribute to the malignant phenotype of CML by inhibiting apoptosis and promoting uncontrolled cell growth.[8] ABL-001, by inhibiting the kinase activity of BCR-ABL1 at its source, effectively dampens these downstream signals.

Quantitative Data Summary

The following tables summarize key quantitative data for ABL-001 from various preclinical and clinical studies.

Table 1: In Vitro Potency of ABL-001

| Assay Type | Cell Line/Target | IC50 / Kd | Reference |

| Binding Affinity (Kd) | ABL1 Myristoyl Pocket | 0.5-0.8 nM | [5] |

| Anti-proliferative Activity | Ba/F3 cells expressing BCR-ABL1 | 0.25 nM | [10] |

| Anti-proliferative Activity | KCL-22 (CML blast-phase) | 1-20 nM | [10] |

| Inhibition of pSTAT5 | KCL-22 cells | Correlates with anti-proliferative IC50 | [10] |

Table 2: Clinical Efficacy of ABL-001 (ASCEMBL Phase III Trial)

| Endpoint (at 24 weeks) | ABL-001 (40 mg twice daily) | Bosutinib (500 mg once daily) | P-value | Reference |

| Major Molecular Response (MMR) Rate | 25.5% | 13.2% | 0.029 | [11] |

| Complete Cytogenetic Response (CCyR) Rate | 40.8% | 24.2% | N/A | [11] |

| Grade ≥3 Adverse Events | 50.6% | 60.5% | N/A | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of allosteric inhibitors. Below are outlines of key experimental protocols used in the study of ABL-001.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of ABL-001 on BCR-ABL1 kinase activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant BCR-ABL1 enzyme and a suitable peptide substrate are prepared in a kinase buffer.

-

Compound Incubation: ABL-001 is serially diluted and incubated with the BCR-ABL1 enzyme.

-

Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. A common method is a radiometric filter binding assay, which measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into the substrate.[3] It is critical to avoid surfactants in the assay buffer as they can interfere with binding to the myristoyl pocket.[3]

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

Objective: To assess the effect of ABL-001 on the proliferation of BCR-ABL1-dependent cells.

Methodology:

-

Cell Culture: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express BCR-ABL1, rendering them IL-3 independent.[10]

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of ABL-001 concentrations.

-

Incubation: Cells are incubated for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a luminescent ATP detection assay (e.g., CellTiter-Glo®).[3] The luminescence signal is proportional to the number of viable cells.

-

Data Analysis: IC50 values are determined by plotting cell viability against the inhibitor concentration.

Western Blot Analysis of Downstream Signaling

Objective: To confirm the inhibition of BCR-ABL1 signaling within cells.

Methodology:

-

Cell Treatment: CML cell lines (e.g., KCL-22) are treated with various concentrations of ABL-001 for a short duration (e.g., 1-2 hours).[5]

-

Protein Extraction: Cells are lysed, and total protein is extracted.

-

SDS-PAGE and Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

Antibody Incubation: The membrane is probed with primary antibodies specific for phosphorylated forms of BCR-ABL1 (e.g., pBCR-ABL1 Tyr245) and downstream targets like STAT5 (pSTAT5 Tyr694), followed by incubation with a secondary antibody.[10]

-

Detection: The signal is detected using chemiluminescence.

-

Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene product).

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of ABL-001 in a living organism.

Methodology:

-

Model System: Athymic nude mice are subcutaneously implanted with a CML cell line, such as KCL-22.[5][12]

-

Treatment: Once tumors are established, mice are treated with ABL-001, typically administered orally.[5]

-

Monitoring: Tumor volume is measured regularly. Body weight and general health of the mice are also monitored.

-

Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised to analyze the inhibition of downstream signaling targets like pSTAT5 by Western blot or immunohistochemistry.[12][13]

-

Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Conclusion

ABL-001 (asciminib) represents a paradigm shift in the treatment of CML, offering a potent and selective allosteric mechanism of inhibition that is effective against both wild-type and mutated forms of BCR-ABL1. Its derivative, this compound, serves as a valuable research tool for further investigation of this novel therapeutic approach. The experimental protocols detailed in this guide provide a framework for the continued study and development of allosteric inhibitors, with the ultimate goal of overcoming TKI resistance and improving outcomes for patients with CML.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Asciminib in Chronic Myeloid Leukemia after ABL Kinase Inhibitor Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. novartis.com [novartis.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

ABL-001-Amide-PEG3-acid for PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of ABL-001 (Asciminib) as a warhead in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). While a specific molecule named "ABL-001-Amide-PEG3-acid" is not explicitly detailed in publicly available literature, this guide synthesizes the current knowledge on ABL-001-based PROTACs and the common use of PEG linkers to provide a representative and instructive framework for researchers in the field.

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] They consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] ABL-001, an allosteric inhibitor of BCR-ABL, serves as a potent warhead for PROTACs designed to target this oncoprotein for degradation.[2][3]

The Core Components of an ABL-001-Based PROTAC

An illustrative ABL-001-based PROTAC, such as one conceptually similar to "this compound," would be composed of:

-

Warhead: ABL-001 (Asciminib), which binds to the myristoyl pocket of the ABL kinase domain.[2] This allosteric binding mode offers high selectivity and the potential to overcome resistance to ATP-competitive inhibitors.[2][4]

-

Linker: A polyethylene (B3416737) glycol (PEG) linker, such as a PEG3 (three ethylene (B1197577) glycol units) chain with terminal amide and carboxylic acid functionalities. PEG linkers are widely used in PROTAC design to improve solubility, cell permeability, and to optimize the distance and orientation between the warhead and the E3 ligase ligand for efficient ternary complex formation.[5][6]

-

E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). Pomalidomide (B1683931) and thalidomide (B1683933) are common CRBN ligands, while VH-032 is a frequently used VHL ligand.

Quantitative Data on ABL-001 and Related PROTACs

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein (DC50 and Dmax) and their anti-proliferative effects on cancer cells (IC50 or EC50). The following tables summarize representative data for ABL-001 and various BCR-ABL PROTACs from the literature.

Table 1: Biological Activity of ABL-001 (Asciminib)

| Parameter | Cell Line | Value | Reference |

| IC50 (Proliferation) | Ba/F3 p210 | 0.8 nM | [7] |

| IC50 (Proliferation) | KCL-22 | 1.3 nM | [8] |

Table 2: Degradation and Anti-Proliferative Activity of Representative BCR-ABL PROTACs

| PROTAC | Warhead | E3 Ligase Ligand | Linker Type | DC50 (BCR-ABL) | IC50 (K562 cells) | Reference |

| GMB-475 | GNF-5 (Allosteric) | VHL | Not Specified | ~100 nM | ~250 nM | [3] |

| SIAIS178 | Dasatinib | VHL | Not Specified | 8.5 nM | 24 nM | [1] |

| DAS-6-2-2-6-CRBN | Dasatinib | CRBN | Alkyl/Ether | Not Specified | 4.4 nM | [9] |

| Ponatinib-based PROTAC | Ponatinib | CRBN | Not Specified | Potent Degradation | Not Specified | [10] |

| PROTAC 1 | Imatinib | Not Specified | 2-oxoethyl | Degradation at µM | 0.62 µM | [11] |

Note: Data for a specific "this compound" PROTAC is not available and the table presents data for other BCR-ABL PROTACs to illustrate typical efficacy ranges.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of ABL-001-based PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol outlines a general synthetic route for coupling ABL-001 (or a derivative with a suitable functional group) to an E3 ligase ligand via a PEG linker.[5]

Materials:

-

ABL-001 derivative with a reactive handle (e.g., amine or carboxylic acid)

-

Bifunctional PEG linker (e.g., HOOC-PEG3-NH2)

-

E3 ligase ligand with a reactive handle (e.g., pomalidomide with an amine)

-

Coupling reagents (e.g., HATU, HOBt, EDC)

-

Base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., silica (B1680970) gel, HPLC)

Procedure:

-

First Coupling Reaction:

-

Dissolve the ABL-001 derivative and the bifunctional PEG linker in anhydrous DMF.

-

Add the coupling reagents (HATU and HOBt) and the base (DIPEA).

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, quench the reaction and purify the ABL-001-linker intermediate using flash chromatography or preparative HPLC.

-

-

Second Coupling Reaction:

-

Dissolve the purified ABL-001-linker intermediate and the E3 ligase ligand in anhydrous DMF.

-

Add the coupling reagents and base as in the first step.

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

-

Characterization: Confirm the identity and purity of the final product using NMR and high-resolution mass spectrometry.

Western Blotting for BCR-ABL Degradation

This protocol is used to assess the ability of a PROTAC to induce the degradation of the BCR-ABL protein in a cellular context.[12]

Materials:

-

K562 or other BCR-ABL expressing cells

-

PROTAC of interest

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BCR, anti-ABL, anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Treatment: Seed K562 cells and treat with various concentrations of the PROTAC or DMSO for a specified time (e.g., 18-24 hours).[13] To confirm proteasome-dependent degradation, pre-treat cells with MG132 for 1-2 hours before adding the PROTAC.[14]

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and resolve the lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Cell Viability Assay

This protocol measures the effect of the PROTAC on the proliferation and viability of cancer cells.[9]

Materials:

-

K562 cells

-

PROTAC of interest

-

Cell culture medium

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

Procedure:

-

Cell Seeding: Seed K562 cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a specified period (e.g., 48-72 hours).[9]

-

Viability Measurement (CellTiter-Glo®):

-

Add the CellTiter-Glo® reagent to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of an ABL-001-based PROTAC.

Caption: A typical workflow for the development of a PROTAC.

References

- 1. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 7. researchgate.net [researchgate.net]

- 8. ABL001, a Potent, Allosteric Inhibitor of BCR-ABL, Exhibits Safety and Promising Single- Agent Activity in a Phase I Study of Patients with CML with Failure of Prior TKI Therapy | Semantic Scholar [semanticscholar.org]

- 9. scispace.com [scispace.com]

- 10. Global PROTAC Toolbox for Degrading BCR-ABL Overcomes Drug-Resistant Mutants and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. scispace.com [scispace.com]

- 14. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Using ABL-001-Amide-PEG3-acid in Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: ABL-001, also known as Asciminib, is a potent allosteric inhibitor that targets the myristoyl pocket of the BCR-ABL1 fusion protein.[1][2] The molecule "ABL-001-Amide-PEG3-acid" is a derivative of Asciminib, functionalized with a PEG3 linker terminating in a carboxylic acid. This structure is designed as a key component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, ABL-001 acts as the "warhead" to bind the target protein (BCR-ABL1), while the linker allows for its conjugation to a ligand for an E3 ubiquitin ligase (e.g., VHL, CRBN, or cIAP1).[3][4][5]

These application notes provide a comprehensive guide to utilizing a PROTAC derived from this compound in a suite of binding assays designed to characterize its interaction with its target protein and an E3 ligase, and to evaluate the formation of the critical ternary complex.

PROTAC Mechanism of Action

A PROTAC synthesized from this compound functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[6] The bifunctional nature of the PROTAC allows it to simultaneously bind to the BCR-ABL1 protein and an E3 ligase, forming a ternary complex.[7] This proximity induces the E3 ligase to poly-ubiquitinate the BCR-ABL1 protein, marking it for degradation by the proteasome.[3] This event-driven pharmacology allows for the catalytic degradation of the target protein, a key advantage over traditional occupancy-based inhibitors.[6]

Quantitative Data Summary

The binding affinity of the parent inhibitor, ABL-001 (Asciminib), to its target ABL1 is well-characterized and potent. The final PROTAC's affinity may be influenced by the attached linker and E3 ligase ligand. Therefore, experimental determination of the binary affinities for the complete PROTAC is a critical first step.

| Compound | Target | Binding Affinity (Kd) | Assay Method |

| ABL-001 (Asciminib) | ABL1 Myristoyl Pocket | 0.5 - 0.8 nM | Biophysical Studies |

| ABL-001 PROTAC | BCR-ABL1 | To be determined | SPR, ITC, FP |

| ABL-001 PROTAC | E3 Ligase (e.g., VHL, CRBN) | To be determined | SPR, ITC, FP |

Data sourced from references[1][8][9].

Experimental Protocols and Workflow

Characterizing a PROTAC involves a multi-step process to assess binary binding affinities and ternary complex formation. The general workflow is outlined below.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that measures real-time binding kinetics (association/dissociation rates) and affinity.[10][11] It is highly effective for characterizing both binary and ternary complex interactions.[12][13]

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of the ABL-001 PROTAC to its target and E3 ligase (binary interactions), and to measure the kinetics of ternary complex formation.

Materials:

-

SPR instrument (e.g., Biacore, Cytiva).

-

Sensor chips (e.g., CM5, NTA).

-

Purified, biotinylated, or His-tagged E3 ligase.

-

Purified target protein (BCR-ABL1).

-

ABL-001 PROTAC.

-

SPR running buffer (e.g., HBS-EP+).

Protocol:

Part 1: Binary Interaction Analysis

-

Immobilization: Immobilize the E3 ligase (e.g., via biotin-streptavidin capture or His-tag-NTA capture) onto the sensor chip surface.

-

Analyte Injection (PROTAC <=> E3 Ligase): Inject a series of concentrations of the ABL-001 PROTAC over the immobilized E3 ligase surface and a reference flow cell.

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KDbinary).[14]

-

Repeat for Target Protein: Repeat steps 1-3 by immobilizing the target protein (BCR-ABL1) and using the PROTAC as the analyte.

Part 2: Ternary Complex Analysis

-

Immobilization: Immobilize the E3 ligase on the sensor chip as in Part 1.

-

Analyte Injection (Ternary): Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (BCR-ABL1) mixed with varying concentrations of the ABL-001 PROTAC.[12]

-

Flow Over Surface: Inject these mixtures over the immobilized E3 ligase surface.

-

Data Analysis: Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary).[13]

-

Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary. A value of α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.[13]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry 'n').[11]

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters of binary and ternary complex formation.

Materials:

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).

-

Purified target protein (BCR-ABL1) and E3 ligase.

-

ABL-001 PROTAC.

-

Dialysis buffer (all components must be in an identical, matched buffer).[15]

Protocol:

Part 1: Binary Binding Affinities

-

PROTAC to E3 Ligase (KD1):

-

Fill the ITC cell with E3 ligase solution (e.g., 10-20 µM).

-

Fill the injection syringe with the ABL-001 PROTAC solution at a concentration 10-20 times higher than the E3 ligase.[14]

-

Perform the titration by injecting the PROTAC into the E3 ligase solution.

-

Analyze the data using a one-site binding model to determine KD1, ΔH, and n.

-

-

PROTAC to Target Protein (KD2): Repeat the process, with the target protein in the cell and the PROTAC in the syringe to determine KD2.[14]

Part 2: Ternary Complex Affinity

-

Pre-form Binary Complex: Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with an excess of the target protein in the ITC cell.

-

Titration: Titrate the ABL-001 PROTAC into the pre-formed binary complex.

-

Data Analysis: Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).

-

Cooperativity Calculation: Calculate the cooperativity factor (α) as α = KD1 / KD,ternary.

Fluorescence Polarization (FP) for High-Throughput Screening

FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16] It is well-suited for competitive binding assays.[17][18]

Objective: To determine the binding affinity (IC50/Ki) of the ABL-001 PROTAC in a competitive format.

Materials:

-

Plate reader capable of FP measurements.

-

Fluorescently labeled tracer that binds to either the target protein or the E3 ligase.

-

Purified target protein (BCR-ABL1) and E3 ligase.

-

ABL-001 PROTAC.

-

Assay buffer and microplates.

Protocol:

-

Assay Development: Develop an assay where a fluorescent tracer binds to either BCR-ABL1 or the E3 ligase, resulting in a high FP signal.

-

Competition Assay:

-

To each well of a microplate, add the target protein (or E3 ligase) and the fluorescent tracer at fixed concentrations.

-

Add the ABL-001 PROTAC across a range of concentrations (e.g., 10-point serial dilution).

-

Incubate to allow the binding to reach equilibrium.

-

-

Measurement: Measure the fluorescence polarization in each well.

-

Data Analysis: Plot the FP signal against the PROTAC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the fluorescent tracer. The IC50 can then be converted to a Ki value.

HTRF and AlphaLISA for Ternary Complex Detection

Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA are highly sensitive, proximity-based assay technologies ideal for directly detecting and quantifying ternary complex formation.[19][20][21]

Objective: To confirm and quantify the formation of the [BCR-ABL1 :: PROTAC :: E3 Ligase] ternary complex.

Materials:

-

HTRF or AlphaLISA-compatible plate reader.

-

Tagged Proteins: e.g., GST-tagged BCR-ABL1 and His-tagged or Biotinylated E3 ligase.

-

Detection Reagents:

-

ABL-001 PROTAC.

-

Assay buffer and microplates.

Protocol (HTRF Example):

-

Reagent Preparation: Prepare solutions of GST-BCR-ABL1, His-E3 Ligase, Anti-GST-Europium, and Anti-His-d2.

-

Assay Plate Setup:

-

Add the GST-BCR-ABL1 and His-E3 Ligase proteins to the wells of a microplate.

-

Add the ABL-001 PROTAC in a serial dilution. A "hook effect" is often observed with PROTACs, so a wide concentration range is crucial.

-

Add the HTRF detection antibodies.

-

-

Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 1-4 hours).

-

Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio and plot it against the PROTAC concentration. A bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high concentrations due to the formation of binary complexes (the "hook effect").[23]

References

- 1. selleckchem.com [selleckchem.com]

- 2. The allosteric inhibitor ABL001 enables dual targeting of BCR-ABL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifesensors.com [lifesensors.com]

- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]

- 7. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]

- 8. ABL-001 [chembk.com]

- 9. Bcr-Abl Allosteric Inhibitors: Where We Are and Where We Are Going to [mdpi.com]

- 10. aragen.com [aragen.com]

- 11. m.youtube.com [m.youtube.com]

- 12. cytivalifesciences.com [cytivalifesciences.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 16. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. revvity.com [revvity.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. revvity.co.jp [revvity.co.jp]

- 22. sbhsciences.com [sbhsciences.com]

- 23. resources.revvity.com [resources.revvity.com]

Application Notes: ABL-001-Amide-PEG3-Acid Conjugation to Antibodies for Targeted Cancer Therapy

For Research Use Only.

Introduction

Antibody-Drug Conjugates (ADCs) represent a leading class of targeted cancer therapies, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic or inhibitory activity of a small molecule payload.[1] This approach minimizes systemic toxicity by delivering the therapeutic agent directly to cancer cells that overexpress a specific antigen.[2] ABL-001 (Asciminib) is a potent allosteric inhibitor of the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[3][4] Unlike traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site, ABL-001 targets the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation.[5][6]

This document provides a detailed protocol for the conjugation of ABL-001 to a monoclonal antibody via a hydrophilic Amide-PEG3-acid linker. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer is intended to enhance the solubility and stability of the resulting ADC.[2] The protocols outlined below describe the activation of the linker, its conjugation to ABL-001, and the subsequent conjugation of the payload-linker complex to a target antibody. Characterization methods to determine the drug-to-antibody ratio (DAR) and purity of the final ADC are also provided.

Principle of the Method

The conjugation process is a multi-step procedure that involves the chemical ligation of the ABL-001 payload to the antibody using the Amide-PEG3-acid linker. The strategy relies on the formation of stable amide bonds. The carboxylic acid group on the linker is first activated to a reactive ester, which then couples with an available amine group on a modified ABL-001 molecule. The terminal amide group on the other end of the linker is then used to conjugate to the antibody, typically through activated carboxyl groups on the antibody's glutamate (B1630785) or aspartate residues, or more commonly, by modifying the linker to contain a maleimide (B117702) group for conjugation to reduced thiols on the antibody. For the purpose of this protocol, we will assume a two-step process where ABL-001 is first conjugated to the linker, and then the linker-payload complex is conjugated to the antibody.

Materials and Reagents

-

Target Monoclonal Antibody (mAb)

-

ABL-001 (modified with a primary amine for conjugation)

-

Amide-PEG3-acid linker

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 M MES Buffer, pH 6.0

-

Hydroxylamine (B1172632) solution

-

Size-Exclusion Chromatography (SEC) column

-

Hydrophobic Interaction Chromatography (HIC) column

-

LC-MS system

-

SDS-PAGE reagents and equipment

Experimental Protocols

Part 1: Activation of Amide-PEG3-acid Linker and Conjugation to ABL-001

This protocol describes the activation of the carboxylic acid group on the Amide-PEG3-acid linker using EDC/NHS chemistry, followed by its conjugation to an amine-modified ABL-001.

Workflow for ABL-001-Linker Conjugation

Caption: Workflow for the activation of the Amide-PEG3-acid linker and its conjugation to ABL-001.

Procedure:

-

Linker Activation:

-

Dissolve Amide-PEG3-acid linker in anhydrous DMF to a final concentration of 10 mg/mL.

-

Add 1.5 molar equivalents of EDC and NHS to the linker solution.

-

Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.

-

-

Conjugation to ABL-001:

-

Dissolve the amine-modified ABL-001 in anhydrous DMF.

-

Add the activated linker solution to the ABL-001 solution at a 1.2:1 molar ratio of linker to ABL-001.

-

Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

-

-

Purification:

-

Purify the ABL-001-Amide-PEG3-acid conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the purified product and store at -20°C until further use.

-

Part 2: Conjugation of ABL-001-Linker to Antibody

This protocol outlines the conjugation of the purified ABL-001-Linker complex to the target antibody. This procedure assumes the use of EDC/NHS chemistry to activate the antibody's carboxyl groups for reaction with the linker's terminal amide. A more common and site-specific approach would involve engineering cysteine residues on the antibody and using a maleimide-functionalized linker.[]

Workflow for Antibody-Payload Conjugation

Caption: General workflow for the conjugation of the ABL-001-linker complex to the target antibody.

Procedure:

-

Antibody Preparation:

-

Buffer exchange the target antibody into 0.1 M MES buffer, pH 6.0, to a final concentration of 5-10 mg/mL.

-

-

Antibody Activation:

-

Add a 50-fold molar excess of EDC and NHS to the antibody solution.

-

Incubate for 15 minutes at room temperature with gentle agitation.